molecular formula C23H24O6 B3037629 Toxyloxanthone D CAS No. 50906-63-3

Toxyloxanthone D

Cat. No.: B3037629
CAS No.: 50906-63-3
M. Wt: 396.4 g/mol
InChI Key: HYEUTPGCGSJHQC-UHFFFAOYSA-N
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Description

Toxyloxanthone D is a member of the xanthone family, which are oxygen-containing heterocyclic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, and this compound is one of the many naturally occurring xanthones. These compounds are found in various plants and fungi and have been studied for their potential pharmacological properties, including antioxidant, antimicrobial, and anticancer activities .

Mechanism of Action

Target of Action

Toxyloxanthone D, like other xanthones, has shown promising biological effects on Alzheimer’s disease (AD) . The primary targets of this compound are believed to be associated with the pathogenesis of AD, including acetylcholine deficiency, oxidative stress, dyshomeostasis of biometals, and amyloid-beta (Aβ) peptide deposition .

Mode of Action

this compound interacts with its targets in a way that promotes neuroprotection. It exhibits anti-cholinesterase activity, which protects against the loss of acetylcholine . This compound also reduces the accumulation of β-amyloid and tau aggregation, which are hallmarks of AD .

Biochemical Pathways

this compound affects several biochemical pathways. It prevents neuroinflammation through the modulation of signaling pathways, including TLR4/TAK1/NF-κB and MAPK pathways . Other mechanisms include the activation of caspase-3 and -9 and suppression of endoplasmic reticulum stress .

Pharmacokinetics

It is generally recognized that a drug-like molecule should possess physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified

Result of Action

The administration of this compound in animal models resulted in a reduction in neuronal inflammation by decreasing microglial and astrocyte burden . This suggests that this compound may have a significant impact at the molecular and cellular level, potentially leading to improved outcomes in diseases like AD.

Action Environment

It is known that the effectiveness of drug-like molecules can be influenced by a variety of factors, including the patient’s overall health, diet, and even the presence of other medications

Chemical Reactions Analysis

Types of Reactions: Toxyloxanthone D undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated xanthones, while reduction can produce reduced xanthone derivatives .

Comparison with Similar Compounds

Uniqueness of Toxyloxanthone D: this compound stands out due to its unique combination of biological activities, including its ability to modulate multiple signaling pathways and its potential applications in various fields. Its diverse reactivity and stability also make it a valuable compound for further research and development.

Biological Activity

Toxyloxanthone D is a member of the xanthone family, which consists of oxygen-containing heterocyclic compounds known for their diverse biological activities. These compounds are predominantly found in plants and fungi and have been studied for their pharmacological properties, including antioxidant, antimicrobial, and anticancer activities. This compound, specifically, has garnered attention for its potential therapeutic applications in various diseases.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity . It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antibiotics. For instance, xanthones like this compound have been noted to inhibit the growth of Staphylococcus aureus and its methicillin-resistant strain (MRSA), with minimal inhibitory concentrations (MICs) reported at 128 µg/mL . This suggests that this compound could be a valuable compound in combating antibiotic-resistant infections.

Antioxidant Activity

The compound also possesses antioxidant properties , which are crucial in mitigating oxidative stress linked to various diseases, including neurodegenerative disorders. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals, thereby protecting cellular components from damage.

Anticancer Activity

Research indicates that this compound may have potential anticancer effects . It has been studied for its ability to induce apoptosis in cancer cells through mitochondrial pathways. For example, studies have shown that certain xanthones can inhibit cell proliferation and migration in hepatocellular carcinoma (HCC) cells, suggesting that this compound might also exhibit similar effects . The compound's mechanism involves modulating various signaling pathways associated with cancer progression.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly relevant in the context of Alzheimer's disease. It exhibits anti-cholinesterase activity , which helps preserve acetylcholine levels in the brain, thereby potentially improving cognitive function. Moreover, it modulates inflammatory pathways such as TLR4/TAK1/NF-κB and MAPK pathways, contributing to its neuroprotective properties.

Biochemical Pathways

The compound interacts with various enzymes and proteins, influencing several biochemical pathways that are critical for maintaining cellular health. Its ability to prevent neuroinflammation is particularly noteworthy, as chronic inflammation is a hallmark of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityNotable Effects
Mangiferin Antioxidant, anti-inflammatoryStrong antioxidant properties
Dulxanthone D AnticancerInduces apoptosis in HCC cells
Cadensin G AntimicrobialEffective against various bacterial strains
This compound Antimicrobial, antioxidant, anticancerUnique combination of biological activities

This compound stands out due to its multifaceted biological activities and potential applications across different fields of medicine and pharmacology.

Future Directions

Given the promising biological activities of this compound, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

  • Detailed in vivo assessments to evaluate efficacy and safety.
  • Exploration of its mechanisms at the molecular level.
  • Development of derivatives or formulations that enhance bioavailability and target specificity.

Properties

IUPAC Name

1,3,5,6-tetrahydroxy-2,7-bis(3-methylbut-2-enyl)xanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-11(2)5-7-13-9-15-21(27)18-17(29-23(15)22(28)19(13)25)10-16(24)14(20(18)26)8-6-12(3)4/h5-6,9-10,24-26,28H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEUTPGCGSJHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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